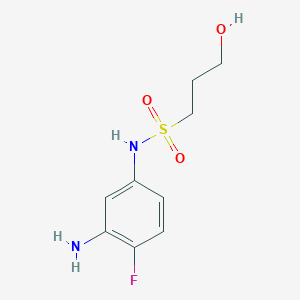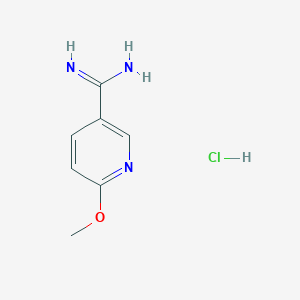![molecular formula C11H9ClN2O4 B1420286 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione CAS No. 1097788-45-8](/img/structure/B1420286.png)
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
概要
説明
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine-2,5-dione core substituted with a 4-chloro-3-nitrophenylmethyl group
作用機序
Target of action
Pyrrolidine-2,5-dione derivatives, which include “1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione”, have been evaluated for their inhibitory activity on human carbonic anhydrase (CA) isoenzymes . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical pathways
Carbonic anhydrases play a role in a variety of biological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood. Inhibition of these enzymes can disrupt these processes .
Pharmacokinetics
The physicochemical properties of a compound, including its polarity and molecular weight, can influence its pharmacokinetics .
Result of action
The inhibition of carbonic anhydrase enzymes by “this compound” could potentially disrupt various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood .
生化学分析
Biochemical Properties
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to strongly inhibit the activity of human carbonic anhydrase I and II, with inhibition constants in the low nanomolar range . This interaction is crucial as carbonic anhydrases are involved in various physiological processes, including pH regulation and ion transport. The compound binds to the active site of these enzymes, preventing their normal function and thereby modulating the biochemical pathways they are involved in.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting carbonic anhydrase, which can lead to altered pH levels within cells. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in pH can influence the activity of various enzymes and transporters, thereby impacting metabolic flux and the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the zinc ion in the active site of carbonic anhydrase, blocking the enzyme’s ability to catalyze the hydration of carbon dioxide. This binding is facilitated by the nitrophenyl group, which interacts with the enzyme’s active site residues, leading to a stable enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of carbonic anhydrase activity, which can have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, toxic effects such as metabolic acidosis and electrolyte imbalances have been observed. These adverse effects are likely due to the compound’s potent inhibition of carbonic anhydrase, which plays a critical role in maintaining acid-base balance in the body .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonic anhydrase activity. By inhibiting this enzyme, the compound affects the conversion of carbon dioxide to bicarbonate and protons, which is a key reaction in many physiological processes. This inhibition can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and possibly through interactions with specific transporters or binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas of the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with carbonic anhydrase. The compound may also localize to other subcellular compartments depending on its interactions with various biomolecules. Post-translational modifications or targeting signals could further influence its localization and activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:
Nitration: The starting material, 4-chlorotoluene, undergoes nitration to form 4-chloro-3-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to introduce a bromomethyl group, yielding 4-chloro-3-nitrobenzyl bromide.
Cyclization: The bromide is reacted with pyrrolidine-2,5-dione under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for maximizing production efficiency.
化学反応の分析
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: 1-[(4-Amino-3-chlorophenyl)methyl]pyrrolidine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[(4-Chloro-3-nitrophenyl)carboxyl]pyrrolidine-2,5-dione.
科学的研究の応用
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2-one: Similar structure but with a different core, affecting its reactivity and applications.
4-Chloro-3-nitrobenzylamine: Lacks the pyrrolidine-2,5-dione core, leading to different chemical properties and uses.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and the pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-2-1-7(5-9(8)14(17)18)6-13-10(15)3-4-11(13)16/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVEUXHLKRIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)



![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
